Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans-
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Overview
Description
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C18-H28-N2-O3.Cl-H, and it has a molecular weight of 356.94 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- has several scientific research applications:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological research to study its effects on different biological systems.
Industry: It is used in industrial processes for the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- include:
- Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride
- Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
Uniqueness
What sets carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- apart from similar compounds is its unique structure and specific functional groups.
Properties
CAS No. |
38198-40-2 |
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Molecular Formula |
C22H35ClN2O3 |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
[(1R,2R)-2-piperidin-1-ium-1-ylcyclohexyl] N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-6-5-12-20(21)24-14-7-4-8-15-24;/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
InChI Key |
FUUPSBXKBFWWAK-MUCZFFFMSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2[NH+]3CCCCC3.[Cl-] |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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